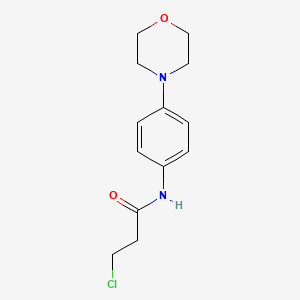

3-chloro-N-(4-morpholinophenyl)propanamide

Vue d'ensemble

Description

3-chloro-N-(4-morpholinophenyl)propanamide: is a chemical compound with the molecular formula C13H17ClN2O2 and a molecular weight of 268.74 g/mol . It is primarily used for research purposes in various scientific fields .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-(4-morpholinophenyl)propanamide typically involves the reaction of 3-chloropropanoyl chloride with 4-morpholinophenylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The reaction conditions would be optimized for larger-scale production, ensuring high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 3-chloro-N-(4-morpholinophenyl)propanamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed:

Substitution Reactions: Products include various substituted amides and thioamides.

Oxidation and Reduction Reactions: Products include oxidized or reduced derivatives of the original compound.

Applications De Recherche Scientifique

Medicinal Chemistry

3-Chloro-N-(4-morpholinophenyl)propanamide has shown potential as a pharmacological agent due to its structural characteristics, which allow it to interact with biological targets effectively.

Anticancer Activity

Research indicates that derivatives of this compound can inhibit specific mutated forms of the epidermal growth factor receptor (EGFR), which is implicated in non-small cell lung cancer. For instance, studies have demonstrated that certain analogs exhibit selective inhibition against the L858R and T790M mutants of EGFR, offering a promising avenue for targeted cancer therapies .

| Compound | Target | Inhibition | Reference |

|---|---|---|---|

| This compound | EGFR (L858R mutant) | High | |

| Analog A | EGFR (T790M mutant) | Moderate |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties, particularly against resistant strains of bacteria. Studies have indicated that it can disrupt bacterial cell wall synthesis, making it a candidate for developing new antibiotics .

Synthesis and Methodology

The synthesis of this compound can be achieved through various methodologies, including:

- Amidation Reactions: Utilizing chloroimides to facilitate the formation of amides from carboxylic acids.

- Phosphonium Salt Intermediates: Recent methodologies have shown that generating phosphonium salts in situ can enhance the efficiency of amidation reactions, allowing for milder conditions and higher yields .

Case Study: Anticancer Efficacy

A study published in a peer-reviewed journal explored the efficacy of this compound against non-small cell lung cancer cells. The results indicated significant apoptosis induction in cancer cells expressing mutated EGFR compared to normal cells, suggesting a therapeutic window for clinical applications .

Case Study: Antimicrobial Activity

Another investigation focused on the compound's activity against multi-drug resistant bacterial strains. The findings revealed that the compound inhibited growth at low micromolar concentrations, demonstrating its potential as a lead compound for antibiotic development .

Mécanisme D'action

The mechanism of action of 3-chloro-N-(4-morpholinophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . Additionally, it can interact with cellular receptors, modulating signal transduction pathways .

Comparaison Avec Des Composés Similaires

Comparison:

- 3-chloro-N-(4-methoxyphenyl)propanamide: This compound has a methoxy group instead of a morpholine ring, which can lead to different chemical properties and biological activities .

- 3-chloro-N-(4-morpholinyl)phenylpropanamide: This compound is structurally similar but may have variations in its reactivity and applications due to differences in the positioning of functional groups .

Uniqueness: 3-chloro-N-(4-morpholinophenyl)propanamide is unique due to the presence of the morpholine ring, which can enhance its solubility and interaction with biological targets .

Activité Biologique

3-Chloro-N-(4-morpholinophenyl)propanamide is a synthetic compound with the molecular formula and a molecular weight of . This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure features a morpholine ring, which enhances its solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. This interaction can lead to various biochemical responses, including enzyme inhibition and modulation of receptor activity. The exact molecular targets and pathways affected by this compound are still under investigation, but preliminary studies suggest its involvement in critical biological processes.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of certain enzymes. For instance, studies have shown that compounds with similar structures can inhibit proteases and other enzymes involved in disease processes, suggesting that this compound may exhibit similar properties .

Anticancer Potential

The compound has been explored for its potential anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, possibly through the activation of caspase pathways. For example, related compounds have shown significant cytotoxic effects against various cancer cell lines, indicating that this compound may also possess similar bioactivity .

Toxicity Studies

Toxicity assessments are crucial for understanding the safety profile of any new compound. A study assessing the toxicity of structurally related compounds indicated that they could induce apoptosis in specific cell lines at certain concentrations. The IC50 values for these compounds ranged around , suggesting that this compound may exhibit similar cytotoxicity .

Study on Apoptosis Induction

A relevant study focused on the apoptosis-inducing properties of related morpholine-containing compounds demonstrated significant effects on cell viability and apoptosis markers such as caspase-3 activation. This suggests that this compound may also trigger similar apoptotic pathways in susceptible cell types .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-chloro-N-(4-methoxyphenyl)propanamide | Methoxy group instead of morpholine | Varies; potential enzyme inhibition |

| 3-chloro-N-(4-sulfamoylphenyl)propanamide | Sulfamoyl group; different interactions | Anticancer activity reported |

| 3-chloro-N-(4-morpholinyl)phenylpropanamide | Similar structure; varied reactivity | Potential for different biological effects |

The presence of the morpholine ring in this compound is significant as it enhances solubility and may improve interactions with biological targets compared to other similar compounds.

Propriétés

IUPAC Name |

3-chloro-N-(4-morpholin-4-ylphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O2/c14-6-5-13(17)15-11-1-3-12(4-2-11)16-7-9-18-10-8-16/h1-4H,5-10H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYQDHBJKARHZSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)NC(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377537 | |

| Record name | 3-chloro-N-(4-morpholin-4-ylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

250714-83-1 | |

| Record name | 3-Chloro-N-[4-(4-morpholinyl)phenyl]propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=250714-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-chloro-N-(4-morpholin-4-ylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.